molecular formula C19H22N2O3S B11565815 1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole

1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole

Cat. No.: B11565815
M. Wt: 358.5 g/mol
InChI Key: CDMPQKQEJBABJV-UHFFFAOYSA-N
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Description

1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzimidazole core substituted with a sulfonyl group and a tert-butyl-ethoxyphenyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole typically involves the reaction of 5-tert-butyl-2-ethoxybenzenesulfonyl chloride with 1H-benzimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.

Scientific Research Applications

1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The benzimidazole core can also interact with nucleic acids or other biomolecules, affecting their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Etoxazole: A compound with a similar structural motif, used as an acaricide.

    5-tert-Butyl-2-ethoxyphenylboronic acid: Another compound with a tert-butyl-ethoxyphenyl group, used in organic synthesis.

Uniqueness

1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole is unique due to its specific combination of a benzimidazole core and a sulfonyl group with a tert-butyl-ethoxyphenyl moiety

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

1-(5-tert-butyl-2-ethoxyphenyl)sulfonylbenzimidazole

InChI

InChI=1S/C19H22N2O3S/c1-5-24-17-11-10-14(19(2,3)4)12-18(17)25(22,23)21-13-20-15-8-6-7-9-16(15)21/h6-13H,5H2,1-4H3

InChI Key

CDMPQKQEJBABJV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C=NC3=CC=CC=C32

Origin of Product

United States

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